ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate
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Overview
Description
Reaction with Ethyl Chloroacetate: : Undergoes alkylation using ethyl chloroacetate in the presence of a base like potassium carbonate.
Acylation to Form the Final Product
Reaction Conditions: : Acylation using acetic anhydride at room temperature.
Industrial Production Methods
While the described synthesis is effective for lab-scale production, industrial-scale methods often involve optimized reaction conditions to enhance yield and reduce cost. Key techniques include:
Continuous Flow Synthesis: : To increase efficiency.
Catalysis: : Utilizing catalysts to lower reaction temperatures and enhance product formation.
Purification: : Employing crystallization and chromatographic techniques to ensure high purity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate, a multi-step chemical synthesis process is employed:
Initial Formation of the Benzothiazine Core
Starting Materials: : Thiourea, 2-aminobenzoic acid, and trifluoromethyl ketone.
Reaction Conditions: : Refluxing in ethanol in the presence of a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: : Reduction with lithium aluminum hydride results in the formation of alcohol derivatives.
Substitution: : Electrophilic substitution reactions, particularly with halogens or nitration, due to its aromatic nature.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, aqueous sulfuric acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is extensively researched in various fields:
Chemistry: : As a reagent and intermediate in synthetic organic chemistry.
Biology: : Studied for its potential enzyme inhibition and protein binding properties.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, and potential anticancer activities.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptor proteins.
Pathways Involved: : Inhibition of enzyme activity by binding to active sites, disruption of cellular metabolic pathways leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is unique due to its trifluoromethyl group and benzothiazine core, which distinguish it from other similar compounds.
Similar Compounds
Ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate: : Lacks the trifluoromethyl group.
2-[2-(3-oxo-6-methyl-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid: : Contains a methyl group instead of a trifluoromethyl group.
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]amido}benzoate: : Structural isomer with minor differences in attachment points.
This compound’s unique structure gives it distinct bioactive properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-2-29-19(28)12-5-3-4-6-13(12)24-17(26)10-16-18(27)25-14-9-11(20(21,22)23)7-8-15(14)30-16/h3-9,16H,2,10H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVLXXINALMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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